2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol
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Overview
Description
2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Molecular Docking
- Synthesis of Sulfonamides for Enzyme Inhibition : A study focused on synthesizing new sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. These compounds showed substantial inhibition against yeast α-glucosidase and weak inhibition against acetylcholinesterase. Molecular docking results were consistent with in vitro data (Abbasi et al., 2019).
Chemical Synthesis Techniques
- Novel Synthesis of Benzodioxine Derivatives : A new method for synthesizing 2,3-dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives was developed using tandem palladium-catalyzed oxidative aminocarbonylation-cyclization. This method showed significant stereoselectivity (Gabriele et al., 2006).
Antimicrobial Activities
- Synthesis of Pyridine Derivatives for Microbial Studies : The synthesis of pyridine derivatives involving 2,3-dihydrobenzo[1,4]dioxin-6-amine and their evaluation for antibacterial and antifungal activities was researched. These compounds demonstrated variable and modest antimicrobial activity (Patel & Agravat, 2007).
Solubility and Model Correlation Studies
- Solubility and Solvent Effect Studies : Research on the solubility of 2-amino-3-methylbenzoic acid in various solvents provided insights critical for its purification. The study involved isothermal saturation methods and model correlation using equations like the modified Apelblat equation (Zhu et al., 2019).
Polymerization and Chemical Synthesis
- Ring-Opening Polymerization : A study investigated commercial aminoalcohols as initiators for N-heterocyclic carbene-organocatalyzed ring-opening polymerization. This research highlighted the tolerance of the polymerization process to nonprotected hydroxyl groups (Bakkali-Hassani et al., 2018).
Medicinal Chemistry Applications
- Synthesis of Eltoprazine : The synthesis of eltoprazine, a pharmaceutical compound, was achieved using a new method involving 2,3-dihydrobenzo[b]dioxine. This method was noted for its laboratory applicability and high yield (Yan-fei, 2009).
Mechanism of Action
Properties
IUPAC Name |
2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXFUGHWZSOHMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398959 |
Source
|
Record name | 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4384-99-0 |
Source
|
Record name | 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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